molecular formula C5H13ClNOP B2584636 3-Dimethylphosphorylazetidine;hydrochloride CAS No. 2580198-37-2

3-Dimethylphosphorylazetidine;hydrochloride

Cat. No.: B2584636
CAS No.: 2580198-37-2
M. Wt: 169.59
InChI Key: PCFHTXOWQDZHMW-UHFFFAOYSA-N
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Description

3-Dimethylphosphorylazetidine;hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a dimethylphosphoryl group attached to the azetidine ring, and it is typically available as a hydrochloride salt. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds .

Scientific Research Applications

3-Dimethylphosphorylazetidine;hydrochloride has several scientific research applications, including:

Safety and Hazards

The safety data sheet for a similar compound suggests that it may cause skin irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves .

Future Directions

Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The future directions in this field involve overcoming the challenges associated with the aza Paternò–Büchi reaction and discovering new reaction protocols .

Mechanism of Action

Chemical Reactions Analysis

Types of Reactions

3-Dimethylphosphorylazetidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl-oxidized derivatives, while reduction can produce phosphoryl-reduced compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Dimethylphosphorylazetidine;hydrochloride include other azetidines and aziridines, which are also four-membered nitrogen-containing heterocycles . Examples include:

  • 1,3,3-Trimethylazetidine
  • 1-Arenesulfonylazetidines
  • Aziridines

Uniqueness

What sets this compound apart from similar compounds is its dimethylphosphoryl group, which imparts unique reactivity and potential biological activity. This structural feature makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-dimethylphosphorylazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NOP.ClH/c1-8(2,7)5-3-6-4-5;/h5-6H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFHTXOWQDZHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1CNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClNOP
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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